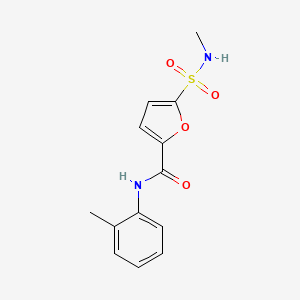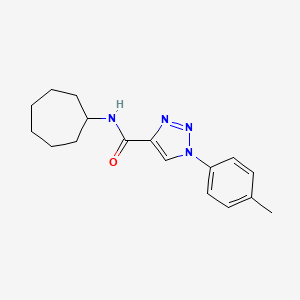![molecular formula C14H11N5O2 B6418566 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 85592-03-6](/img/structure/B6418566.png)
1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Overview
Description
1-Methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (MPID) is a novel purine derivative that has been extensively studied for its potential applications in medicine and biochemistry. MPID has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. In addition, MPID has been studied as a potential drug target for drug development, as well as a novel synthetic intermediate for the synthesis of other purine derivatives.
Mechanism of Action
The mechanism of action of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not yet fully understood. However, it is believed that 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exerts its effects by targeting multiple cellular pathways, including the modulation of signal transduction, transcriptional regulation, and protein-protein interactions. 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been shown to modulate the activity of a variety of enzymes, including protein kinases, phosphatases, and proteases. In addition, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been found to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and nuclear receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione are still being elucidated. However, studies have shown that 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can modulate a variety of cellular pathways, including the regulation of cell proliferation, apoptosis, and differentiation. In addition, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been found to modulate the expression of a variety of genes, including those involved in inflammation, cell cycle control, and cell death. Furthermore, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been found to modulate the activity of a variety of enzymes, including protein kinases, phosphatases, and proteases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione in laboratory experiments include its high selectivity, its ability to modulate multiple cellular pathways, and its low toxicity. Furthermore, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been found to be stable in a variety of conditions and can be synthesized from a variety of starting materials. However, there are some limitations to using 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione in laboratory experiments. For example, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not water soluble, which can limit its use in certain applications. In addition, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not commercially available, which can make it difficult to obtain for laboratory experiments.
Future Directions
The potential applications of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione are still being explored. Future research should focus on further elucidating the biochemical and physiological effects of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, as well as its mechanism of action. In addition, further studies should be conducted to explore the potential therapeutic applications of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, as well as its potential as a drug target for drug development. Finally, research should be conducted to explore the potential of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione as a novel synthetic intermediate for the synthesis of other purine derivatives.
Synthesis Methods
1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be synthesized from a variety of starting materials, including 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazole (MPI), 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazol-2-one (MPIO), and 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazol-5-one (MPI5O). The synthesis of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves a four-step reaction sequence, beginning with the formation of an imidazole-based intermediate from MPI, followed by the formation of an imidazol-2-one intermediate from MPIO, the formation of an imidazol-5-one intermediate from MPI5O, and finally the formation of 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione from the imidazol-5-one intermediate.
Scientific Research Applications
1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been extensively studied for its potential applications in medicine and biochemistry. In particular, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. In addition, 1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been studied as a potential drug target for drug development, as well as a novel synthetic intermediate for the synthesis of other purine derivatives.
properties
IUPAC Name |
4-methyl-7-phenyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-18-11-10(12(20)17-14(18)21)19-7-9(15-13(19)16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSARWGPQYSVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(NC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234807 | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl- | |
CAS RN |
85592-03-6 | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)
![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)
![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)

![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)


![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
![3-[(3,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418584.png)
![1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B6418585.png)
![2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6418589.png)